molecular formula C23H31O3P B12915017 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate

Cat. No.: B12915017
M. Wt: 386.5 g/mol
InChI Key: XHDBLBIMRZDWKW-LLAJQRCISA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate is a chiral phosphinate compound. Phosphinates are derivatives of phosphinic acids and are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a chiral center at phosphorus, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate typically involves the reaction of a chiral phosphinate containing a P-H bond with 2-halogenated phenol (such as 2-iodophenol or 2-bromophenol) in the presence of an organic small molecule catalyst . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for phosphinates, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to optimize reaction times and conditions.

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate to phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the type of reaction and the reagents used.

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate involves its interaction with molecular targets such as enzymes. For example, its activity against HIV-1 is attributed to its binding to the reverse transcriptase enzyme, inhibiting its function and preventing viral replication . The compound’s chiral nature also plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phosphinic Acids: Compounds like methylphosphinic acid and ethylphosphinic acid.

    Phosphonates: Compounds like phosphonoacetic acid and phosphonomethylglycine.

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2-hydroxyphenyl)phosphinate is unique due to its chiral center at phosphorus, which significantly enhances its biological activity and specificity compared to other phosphinic acids and phosphonates . This chiral feature makes it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C23H31O3P

Molecular Weight

386.5 g/mol

IUPAC Name

2-[benzyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]phenol

InChI

InChI=1S/C23H31O3P/c1-17(2)20-14-13-18(3)15-22(20)26-27(25,16-19-9-5-4-6-10-19)23-12-8-7-11-21(23)24/h4-12,17-18,20,22,24H,13-16H2,1-3H3/t18-,20+,22-,27?/m1/s1

InChI Key

XHDBLBIMRZDWKW-LLAJQRCISA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3O)C(C)C

Origin of Product

United States

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